PET Imaging Selectivity: 71-Fold Differential Uptake in HSV1-tk-Transduced vs. Wild-Type Cells at 5 Hours
In the foundational preclinical characterization of [18F]FHBG in HT-29 human colon cancer cells, Alauddin et al. demonstrated that cellular uptake in HSV1-tk-transduced cells exceeded that in wild-type control cells by 31-fold (P<0.001) at 1 hour and 71-fold (P<0.001) at 5 hours of incubation [1]. In vivo, tumor uptake of [18F]FHBG in transduced xenografts was 4-fold (P<0.05) and 13-fold (P<0.001) higher than control tumors at 2 and 5 hours post-injection, respectively, with transduced tumor-to-normal tissue ratios ranging from 2 to 25 [1]. This contrasts sharply with [3H]penciclovir, which, while also a TK substrate, cannot be imaged by PET and yields no spatial information in living subjects. Compared with the alternative 18F-labelled acycloguanosine FHPG, which achieves only a 5.5-fold C6tk/C6 accumulation ratio at 2 hours, FHBG delivers a 40.8-fold ratio under identical conditions in the same study [2].
| Evidence Dimension | Cellular uptake ratio (HSV1-tk-transduced / wild-type) and tumor uptake ratio (transduced / control xenograft) |
|---|---|
| Target Compound Data | [18F]FHBG: 31× (1 h) and 71× (5 h) in vitro; 4× (2 h) and 13× (5 h) in vivo tumor uptake; tumor-to-normal ratios 2–25 at 2 h; C6tk/C6 accumulation ratio 40.8 at 2 h |
| Comparator Or Baseline | [3H]penciclovir: no PET capability; [18F]FHPG: C6tk/C6 accumulation ratio 5.5 at 2 h; Wild-type/non-transduced baseline: 1× |
| Quantified Difference | FHBG vs. wild-type: 71× at 5 h in vitro, 13× at 5 h in vivo; FHBG vs. FHPG: 7.4× higher accumulation ratio (40.8 vs. 5.5) |
| Conditions | HT-29 human colon cancer cells retrovirally transduced with HSV1-tk (G1Tk1SvNa vector); 37°C incubation; nude mouse xenograft model; C6 rat glioma cells with stable HSVtk expression |
Why This Matters
The 71-fold in vitro and 13-fold in vivo differential directly translates to high-contrast PET images enabling reliable quantitation of transgene expression, a prerequisite for both preclinical gene therapy development and clinical imaging protocols.
- [1] Alauddin MM, Shahinian A, Gordon EM, Bading JR, Conti PS. Preclinical evaluation of the penciclovir analog 9-(4-[18F]fluoro-3-hydroxymethylbutyl)guanine for in vivo measurement of suicide gene expression with PET. J Nucl Med. 2001;42(11):1682–1690. PMID: 11696640. View Source
- [2] Buursma AR, Rutgers V, Hospers GA, Mulder NH, Vaalburg W, de Vries EF. 18F-FEAU as a radiotracer for herpes simplex virus thymidine kinase gene expression: in-vitro comparison with other PET tracers. Nucl Med Commun. 2006;27(1):25–30. PMID: 16340720. View Source
